2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
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Description
2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is a useful research compound. Its molecular formula is C20H17ClO3S and its molecular weight is 372.86. The purity is usually 95%.
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Scientific Research Applications
1. Antifungal Agent Synthesis
- The compound has been used in the synthesis of methanesulfonates for antifungal agents, demonstrating its potential in developing treatments for systemic fungal infections. These developments include practical processes for large-scale production of these compounds, highlighting the compound's relevance in pharmaceutical manufacturing (PestiJaan et al., 1998).
2. Environmental Analytical Chemistry
- In environmental analytical chemistry, the compound has been involved in novel sample preparation techniques for detecting degradation products in water samples. This application emphasizes its utility in environmental monitoring and analysis (Li et al., 2010).
3. Hydrogen Bonding Studies
- The compound has been studied for its hydrogen bonding capabilities with various electron donors. These studies are significant in understanding intermolecular interactions and molecular behavior in different environments (Ruostesuo et al., 1988).
4. Sequential α-Alkylation/Cobalt-Catalyzed Allylic Substitution
- This compound has been identified as a versatile linchpin for base-mediated α-derivatization and subsequent cobalt-catalyzed allylic substitution, facilitating access to branched allylic substitution products (Kojima et al., 2020).
5. Tautomerism in Sulfonamide Derivatives
- Research has been conducted on the sulfonamide-sulfonimide tautomerism of this compound's derivatives, contributing to a deeper understanding of chemical equilibrium and molecular structures in different environments (Branowska et al., 2022).
6. Oxidation of Alcohols Catalyzed by Oxo-rhenium Complexes
- The compound has been used in catalytic activities for the oxidation of alcohols, using sulfoxide as an oxidant agent. This application is significant in organic synthesis, particularly in the selective production of aldehydes and ketones (Sousa et al., 2013).
7. Preparation of Photocrosslinkable Polysulfones
- Its derivatives have been used in the synthesis of photocrosslinkable polysulfones for water-ethanol separation, showcasing its potential in materials science and engineering (Koch & Ritter, 1993).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1,1-diphenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPQOSURCMLJAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.